Briciclib sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Briciclib Sodium is a small molecule drug that has been investigated for its potential in treating various types of cancer, including lymphoma, neoplasms, advanced solid tumors, and acute lymphocytic leukemia . It is known for its ability to inhibit the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the translation of mRNA in mammalian cells .
Wissenschaftliche Forschungsanwendungen
Briciclib Sodium has been extensively studied for its anticancer properties. It has shown potent inhibitory activity against the proliferation of various cancer cell lines, including mantle cell leukemia, breast cancer, gastric cancer, and esophageal cancer . The compound has been used in clinical trials to evaluate its efficacy and safety in treating advanced solid tumors and hematologic malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Briciclib Sodium is a derivative of ON 013100. The synthesis involves the reaction of 2-methoxy-5-[(E)-2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methylphenyl phosphate with sodium ions to form the disodium salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Briciclib Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Wirkmechanismus
Briciclib Sodium exerts its effects by targeting and inhibiting eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation, survival, angiogenesis, and metastasis . By binding to eIF4E, this compound reduces the expression of key proteins such as cyclin D1 and c-Myc, leading to the inhibition of cancer cell growth and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ON 013100: The parent compound of Briciclib Sodium, also targets eIF4E and has shown similar anticancer activity.
4EGI-1: Another eIF4E inhibitor that disrupts the eIF4E/eIF4G interaction and inhibits cancer cell proliferation.
Rocaglamide: A natural product that inhibits eIF4A, another component of the eIF4F complex, and has shown anticancer properties.
Uniqueness
This compound is unique due to its water solubility and its ability to be administered intravenously, making it a versatile option for clinical use . Its specific targeting of eIF4E and the subsequent reduction in cyclin D1 and c-Myc expression make it a promising candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
865784-01-6 |
---|---|
Molekularformel |
C19H21Na2O10PS |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |
InChI-Schlüssel |
MIBWXNAYNGADJD-MIIBGCIDSA-L |
Isomerische SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Synonyme |
ON 013105 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.